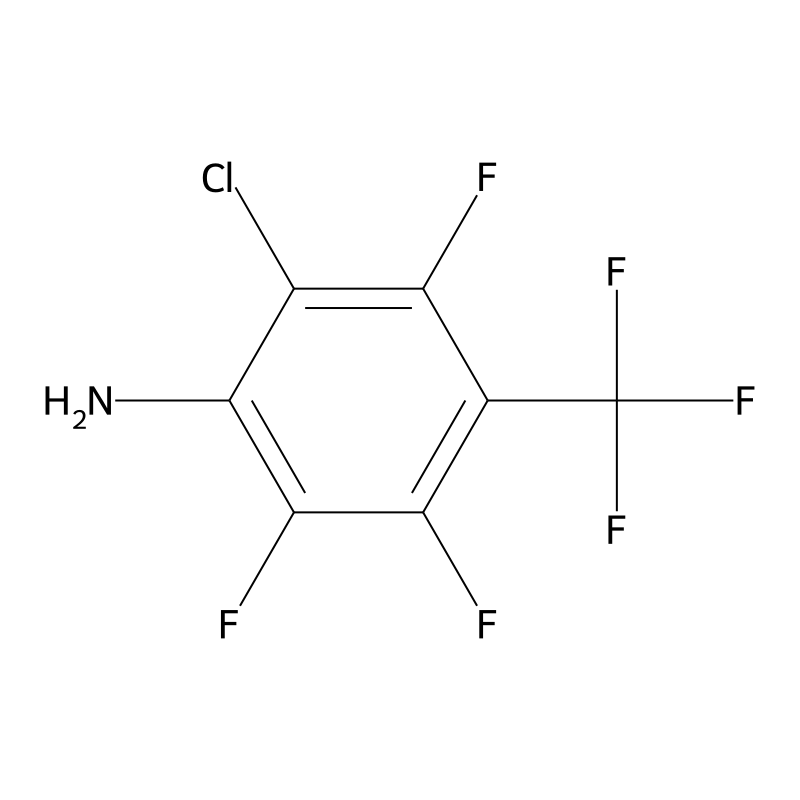

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline

Catalog No.

S6613692

CAS No.

2414-21-3

M.F

C7H2ClF6N

M. Wt

249.54 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2414-21-3

Product Name

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline

IUPAC Name

2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline

Molecular Formula

C7H2ClF6N

Molecular Weight

249.54 g/mol

InChI

InChI=1S/C7H2ClF6N/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H2

InChI Key

MHPXVYQEJNAULY-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)Cl)N)F)F)C(F)(F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)N)F)F)C(F)(F)F

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is an organic compound, which is also known as the herbicide Pyrazon. It is a selective herbicide used in agriculture for weed control in a wide range of crops, such as cereals, vegetables, fruits, and tea. Pyrazon belongs to the amide herbicide family, and it is used as a post-emergent herbicide, which means it is applied after the weeds have emerged from the soil.

Pyrazon is a white crystalline solid with a molecular weight of 325.63 g/mol. Its melting point is 115-116°C, and it is stable at room temperature. Pyrazon is poorly soluble in water but soluble in organic solvents like acetone, chloroform, and toluene. The chemical formula of Pyrazon is C10H3ClF9N.

Pyrazon is synthesized by reacting 2-chloro-3,5,6-trifluoroaniline with trifluoromethylsulfenyl chloride in the presence of potassium carbonate. The reaction is carried out in a solvent like acetone, and the product is purified by recrystallization.

The characterization of Pyrazon can be done by various methods like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and X-ray diffraction.

The characterization of Pyrazon can be done by various methods like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and X-ray diffraction.

Pyrazon can be detected and quantified by various analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods can be used to determine the concentration of Pyrazon in water, soil, and plants.

Pyrazon acts as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. Pyrazon disrupts the photosynthesis process in plants, leading to their death. It is a selective herbicide, meaning it can control only the targeted weeds without harming the crops.

Pyrazon is classified as moderately toxic, with an oral LD50 value of 923 mg/kg in rats. It can cause skin and eye irritation on direct contact. Exposure to Pyrazon can lead to adverse effects on the nervous system, liver, and kidney in animals.

Pyrazon is widely used in the agricultural industry as a herbicide to control weeds in crops. It is also used in scientific experiments to study the effects of herbicides on plant growth and development.

There is ongoing research on the synthesis and characterization of Pyrazon to improve its efficiency and reduce its environmental impact. Studies are being conducted to investigate the effects of Pyrazon on non-target organisms like insects and soil microorganisms.

Pyrazon has potential applications in fields like agriculture, biochemistry, and environmental science. Its selective herbicidal property can be utilized to develop novel herbicides that can control a wide range of weeds without harming crops. Pyrazon can also be used as a tool in biochemistry experiments to study plant physiology and metabolism.

Pyrazon has limitations in its effectiveness against certain weeds and its potential impact on the environment. Future research could focus on improving the efficiency of Pyrazon by identifying alternative formulations and methods of application. Studies could also investigate the long-term effects of Pyrazon on the soil microorganisms and ecosystem.

1. Studying the potential inhibitory effects of Pyrazon on non-target organisms like insects and soil microorganisms.

2. Investigating the feasibility of using Pyrazon as a crop desiccant in addition to its herbicidal property.

3. Exploring the possibility of using Pyrazon as a tool in studying plant growth and development.

4. Studying the effects of Pyrazon on the soil structure and its potential impact on soil health.

5. Identifying new formulations and methods of application to improve the effectiveness and reduce the environmental impact of Pyrazon.

6. Investigating the molecular mechanism of Pyrazon on the protoporphyrinogen oxidase enzyme.

7. Developing Pyrazon-resistant crops to reduce the need for herbicidal applications.

8. Studying the potential effects of Pyrazon on the nutrient uptake and quality of crops.

9. Studying the potential of Pyrazon as a candidate for large-scale weed control in natural ecosystems.

10. Investigating the potential impact of Pyrazon on aquatic ecosystems and its persistence in water bodies.

In conclusion, Pyrazon is an organic compound used in agriculture as a selective herbicide to control weeds in crops. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions were discussed. Ongoing research on Pyrazon aims to improve its efficiency and reduce its environmental impact while exploring its potential applications in various fields of science and industry.

2. Investigating the feasibility of using Pyrazon as a crop desiccant in addition to its herbicidal property.

3. Exploring the possibility of using Pyrazon as a tool in studying plant growth and development.

4. Studying the effects of Pyrazon on the soil structure and its potential impact on soil health.

5. Identifying new formulations and methods of application to improve the effectiveness and reduce the environmental impact of Pyrazon.

6. Investigating the molecular mechanism of Pyrazon on the protoporphyrinogen oxidase enzyme.

7. Developing Pyrazon-resistant crops to reduce the need for herbicidal applications.

8. Studying the potential effects of Pyrazon on the nutrient uptake and quality of crops.

9. Studying the potential of Pyrazon as a candidate for large-scale weed control in natural ecosystems.

10. Investigating the potential impact of Pyrazon on aquatic ecosystems and its persistence in water bodies.

In conclusion, Pyrazon is an organic compound used in agriculture as a selective herbicide to control weeds in crops. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions were discussed. Ongoing research on Pyrazon aims to improve its efficiency and reduce its environmental impact while exploring its potential applications in various fields of science and industry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

248.9779957 g/mol

Monoisotopic Mass

248.9779957 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds